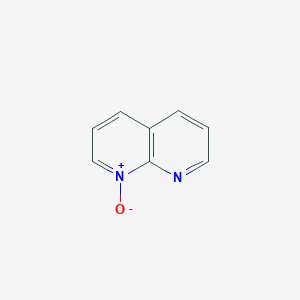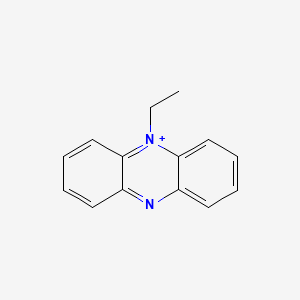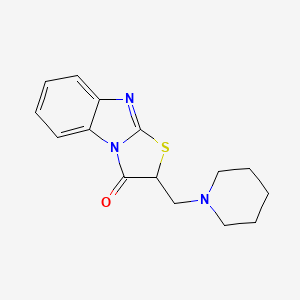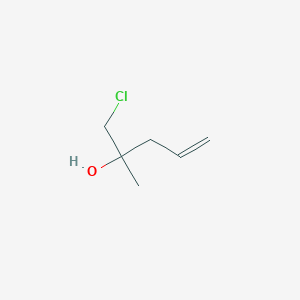
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is an organic compound that combines an aromatic amine with a sulfuric acid moiety. This compound is known for its applications in various chemical processes and research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-ethoxyethyl)benzene-1,4-diamine typically involves the reaction of 4-nitrobenzene-1,4-diamine with 2-ethoxyethanol under specific conditions. The nitro group is reduced to an amine group, and the ethoxyethyl group is introduced through nucleophilic substitution. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(2-ethoxyethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes and pigments.
Biology: In the study of enzyme interactions and as a substrate in biochemical assays.
Industry: Used in the production of polymers and as a stabilizer in certain chemical formulations.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The sulfuric acid moiety can participate in acid-base reactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(methoxymethyl)benzene-1,4-diamine
- 4-ethoxybenzene-1,2-diamine
- N-(4-methoxyphenyl)benzene-1,4-diamine
Uniqueness
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid is unique due to its specific ethoxyethyl substitution, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
21542-86-9 |
|---|---|
Formule moléculaire |
C10H18N2O5S |
Poids moléculaire |
278.33 g/mol |
Nom IUPAC |
4-N-(2-ethoxyethyl)benzene-1,4-diamine;sulfuric acid |
InChI |
InChI=1S/C10H16N2O.H2O4S/c1-2-13-8-7-12-10-5-3-9(11)4-6-10;1-5(2,3)4/h3-6,12H,2,7-8,11H2,1H3;(H2,1,2,3,4) |
Clé InChI |
IOLVSFKGBGTETD-UHFFFAOYSA-N |
SMILES canonique |
CCOCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)











